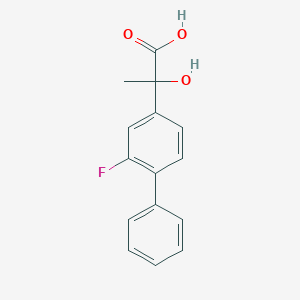

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

“2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid” is a chemical compound with the molecular formula C15H13FO3 . It is structurally and pharmacologically related to flurbiprofen . It has been studied in the context of pain relief, as it has properties similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

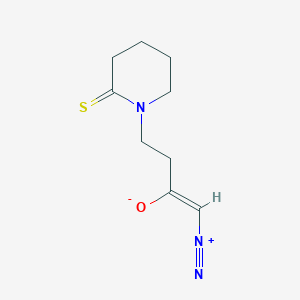

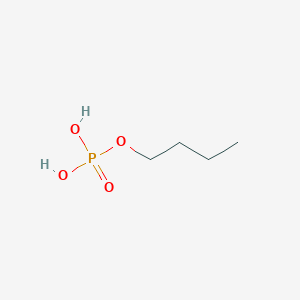

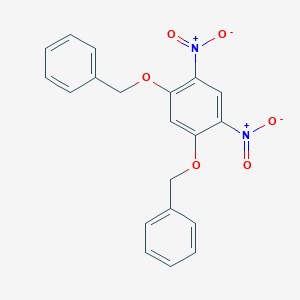

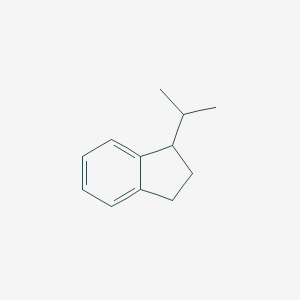

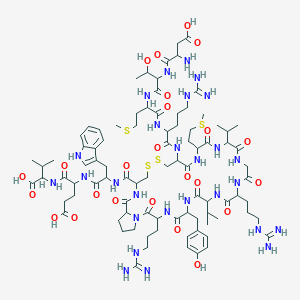

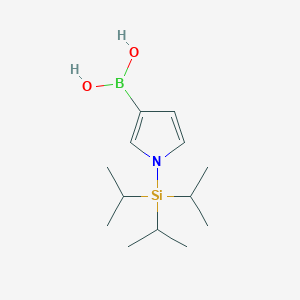

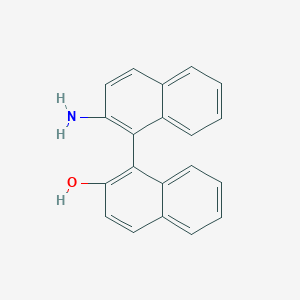

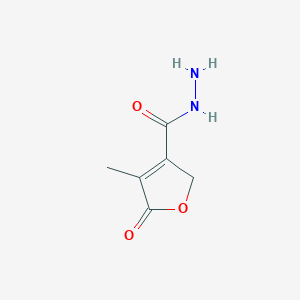

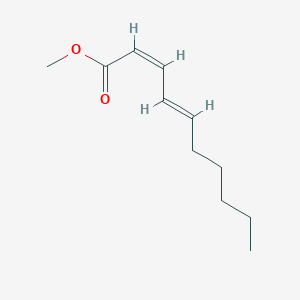

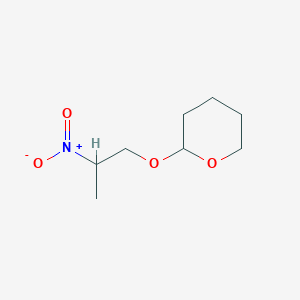

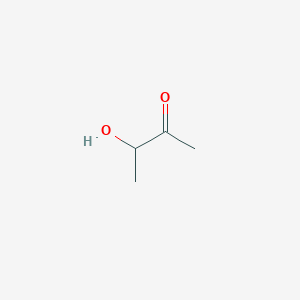

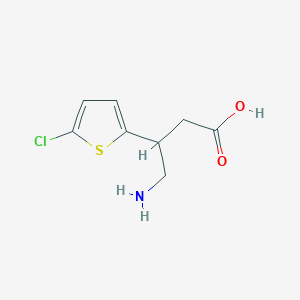

The synthesis of this compound involves a series of reactions. A novel process for producing optically active 2-(2-fluorobiphenyl-4-yl)propanoic acid has been disclosed. This production process is characterized by reacting a compound of formula 1 with magnesium to prepare an organometallic reagent, which is then reacted with a compound of formula 2 in the presence of a catalytic amount of a nickel compound and a catalytic amount of an optically active compound of formula 3 to obtain a compound represented by formula 4 which is subsequently converted to a compound represented by formula 5 or a pharmaceutically acceptable salt thereof .Molecular Structure Analysis

The molecular structure of “2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid” is characterized by the presence of a fluorobiphenyl group and a hydroxypropanoic acid group . The molecular weight of the compound is 260.2603 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid” include the reaction of a compound of formula 1 with magnesium to prepare an organometallic reagent, followed by a reaction with a compound of formula 2 in the presence of a nickel compound and an optically active compound .Applications De Recherche Scientifique

Production Process

A novel process for producing optically active 2-(2-fluorobiphenyl-4-yl)propanoic acid has been disclosed . This production process involves reacting a compound of formula 1 with magnesium to prepare an organometallic reagent, which is then reacted with a compound of formula 2 in the presence of a nickel compound and an optically active compound of formula 3 to obtain a compound represented by formula 4. This compound is subsequently converted to a compound represented by formula 5 or a pharmaceutically acceptable salt thereof .

Green Chemistry Application

The compound has been used in the application of green chemistry in the synthesis of its derivatives . The overall progress of chemical reactions achieved through the application of green chemistry was compared with traditional methods .

Anti-inflammatory and Analgesic Action

It is known that 2-(2-fluorobiphenyl-4-yl)propanoic acid or pharmaceutically acceptable salts thereof have anti-inflammatory action and analgesic action . These properties make it useful as a drug .

Radical Scavenging Activities

Flurbiprofen derivatives have been screened for their free radical scavenging activities . These derivatives showed good DPPH (IC50 = 0.60±0.16 to 1.77±0.04 μM) and ABTS (IC50 = 0.40±0.10 to 1.46±0.06 μM) radical scavenging activities as compared to the standard ascorbic acid (IC50 = 0.51±0.18 μM for both DPPH and ABTS) .

Risk of Haemorrhagic Events

A systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose . The review found limited evidence on the risk of haemorrhagic events with flurbiprofen when used at a dose of 8.75 mg .

Synthesis of Novel Compounds

In a study, five novel compounds were synthesized by combining flurbiprofen with various substituted 2-phenethylamines . The synthesized derivatives underwent comprehensive characterization using techniques such as 1H- and 13C-NMR spectroscopy, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) .

Mécanisme D'action

Target of Action

The primary target of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as alpha-Hydroxy Flurbiprofen, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Mode of Action

Alpha-Hydroxy Flurbiprofen acts by reversibly inhibiting the cyclooxygenase (COX) enzymes . This results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, antipyretic, and analgesic properties .

Biochemical Pathways

The inhibition of COX enzymes by alpha-Hydroxy Flurbiprofen affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting the production of these compounds, alpha-Hydroxy Flurbiprofen can reduce inflammation and pain .

Pharmacokinetics

The absorption of alpha-Hydroxy Flurbiprofen is rapid, and its disappearance half-life is independent of the oral dose . The area under the plasma drug concentration versus time curve increases with increasing oral dose . It is metabolized in the liver via CYP2C9 to its major metabolite, 4’-hydroxy-flurbiprofen, which is inactive . The elimination of intact drug from the peripheral circulation is biphasic and rapid .

Result of Action

The result of alpha-Hydroxy Flurbiprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated pain .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESXUMKHKBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

CAS RN |

61466-95-3 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.